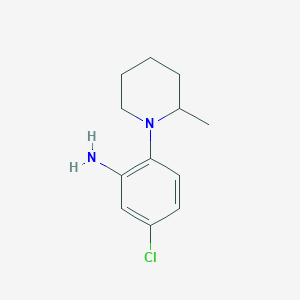

![molecular formula C16H22N2O5 B1627798 tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate CAS No. 904818-28-6](/img/structure/B1627798.png)

tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate

Vue d'ensemble

Description

Synthesis Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For instance, Zhao et al. (2017) developed a synthetic method for an intermediate compound relevant to biologically active compounds, showcasing the role of tert-butyl carbamates in medicinal chemistry.Molecular Structure Analysis

Tert-Butyl (cyano(3,4,5-trimethoxyphenyl)methyl)carbamate contains total 45 bond(s); 23 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 nitrile(s) (aliphatic), and 3 ether(s) (aromatic) .Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. N-tert-butanesulfinyl imines, which are related to carbamates, are activated by the tert-butanesulfinyl group for the addition of nucleophiles and can be cleaved by acid treatment.Applications De Recherche Scientifique

α-Aminated Methyllithium Catalysis

- Application : In a study by Ortiz, Guijarro, and Yus (1999), tert-butyl N-(chloromethyl) carbamates were used with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) for the synthesis of functionalised carbamates (Ortiz, Guijarro, & Yus, 1999).

Enantioselective Synthesis of Carbocyclic Analogues

- Application : Ober et al. (2004) used tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its use in the field of synthetic chemistry (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Alpha-Substituted Lactones

- Application : Crich and Rahaman (2009) reported the synthesis of alpha-substituted lactones using tert-butyl carbonates and carbamates, highlighting its role in the formation of complex organic compounds (Crich & Rahaman, 2009).

CO2 Fixation by Unsaturated Amines

- Application : Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite (t-BuOI), leading to cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Annulation of α,β-Unsaturated Acylsilanes

- Application : In the field of organic synthesis, Takeda et al. (1998) demonstrated the use of tert-butyl carbamates in reactions with lithium enolate of α,β-unsaturated methyl ketones (Takeda et al., 1998).

Hydrogen Bond Interplay in Carbamate Derivatives

- Application : Das et al. (2016) synthesized tert-butyl carbamate derivatives and analyzed their crystal structures to understand the role of hydrogen bonds in molecular assembly, which is crucial for materials science and crystallography (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Replacement in Fmoc Solid Phase Peptide Synthesis

- Application : Postma, Giraud, and Albericio (2012) introduced trimethoxyphenylthio as a novel protecting group for cysteine in Fmoc solid phase peptide synthesis, replacing tert-butylthio, demonstrating its utility in peptide synthesis (Postma, Giraud, & Albericio, 2012).

Synthesis of Insecticide Analogues

- Application : Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in the synthesis of spirocyclopropanated analogues of insecticides, which is significant in the field of agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Germanium(II) Complexes Chemistry

- Application : Rupar, Staroverov, and Baines (2010) explored the chemistry of N-heterocyclic carbene complexes of GeR2, involving tert-butyl, to understand their reactivity and potential applications in organometallic chemistry (Rupar, Staroverov, & Baines, 2010).

Comparative Cytotoxicity Study

- Application : Nakagawa, Yaguchi, and Suzuki (1994) conducted a comparative cytotoxicity study between butylated hydroxytoluene and its methylcarbamate derivative, tert-butyl carbamate, highlighting its importance in toxicology and pharmacology (Nakagawa, Yaguchi, & Suzuki, 1994).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl N-[cyano-(3,4,5-trimethoxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRLJVLPKIWXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587732 | |

| Record name | tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate | |

CAS RN |

904818-28-6 | |

| Record name | tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)

![5-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1627717.png)

![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)

![1-[(Prop-2-en-1-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627735.png)

![1-{[(3,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627736.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid](/img/structure/B1627737.png)